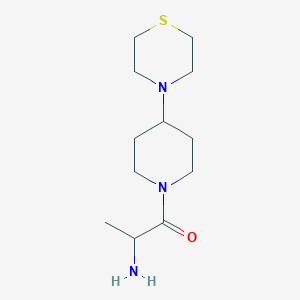
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Corrosion Inhibition
- Synthesis of Tertiary Amines : A study focused on synthesizing tertiary amines, including compounds similar to 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one, and evaluated their performance as corrosion inhibitors on carbon steel. The compounds were found to be effective anodic inhibitors, protecting iron from anodic dissolution by forming a protective layer on the metal surface. The efficiency of these compounds as inhibitors increased with concentration, demonstrating their potential application in corrosion protection (Gao, Liang, & Wang, 2007).
Biological Activities and Chemical Properties
Anticonvulsive and N-Cholinolytic Activities : Research on new compounds structurally related to 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one showcased pronounced anticonvulsive and some peripheral n-cholinolytic activities, without showing antibacterial activity. This indicates the potential use of these compounds in developing treatments for conditions related to convulsions and cholinergic system disorders (Papoyan et al., 2011).
Xanthine Oxidase Inhibitors and Anti-inflammatory Agents : A study evaluated two cyclodidepsipeptides for their inhibitory activity against xanthine oxidase and for their anti-inflammatory response. These compounds, structurally related to the target molecule, demonstrated excellent inhibitory activity against xanthine oxidase and significantly suppressed the activation of nuclear factor κB, suggesting their potential application in treating gout and other inflammatory conditions (Šmelcerović et al., 2013).
Antimicrobial Activity
- Novel Thiomorpholine Derived Compounds : A study on the synthesis of novel thiomorpholine-derived compounds, including 1,4-disubstituted 1,2,3-triazoles, explored their antimicrobial activity. Some of these compounds showed excellent antibacterial activity against various bacterial strains, indicating the potential of thiomorpholine derivatives for antimicrobial applications (Battula et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3OS/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUIPPVYPIPSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



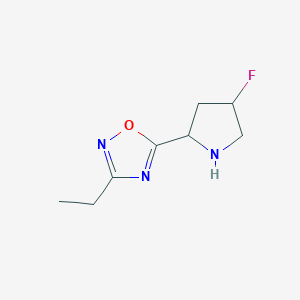
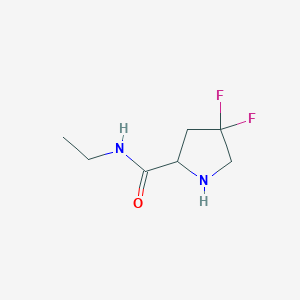
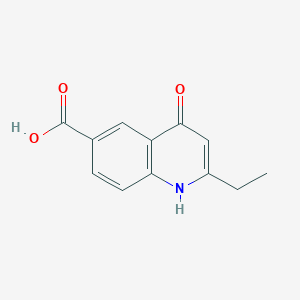
![1-(7-(hydroxymethyl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1478693.png)
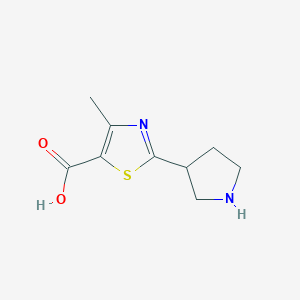
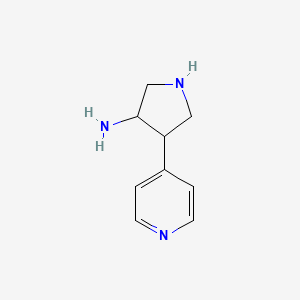
![2-Propyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1478701.png)
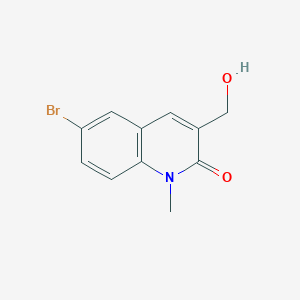



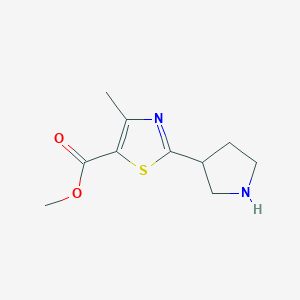
![1-ethyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1478709.png)
